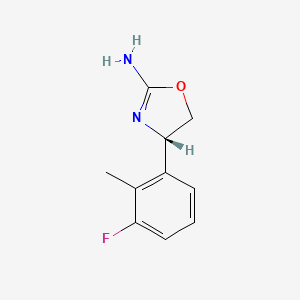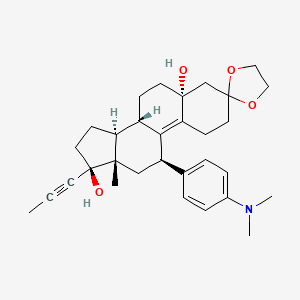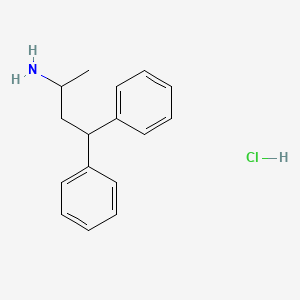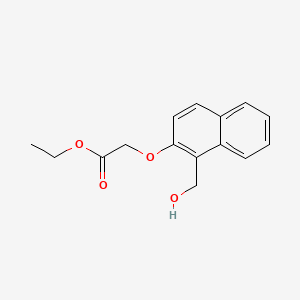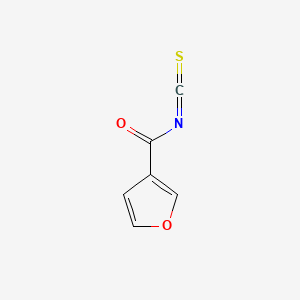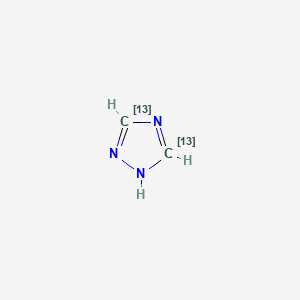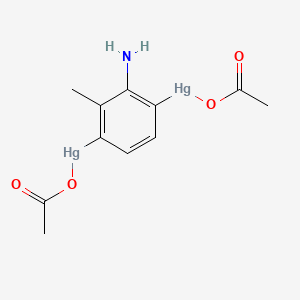
3,6-Bis(Acetoxymercuri)-O-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(Acetoxymercuri)-O-toluidine is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of mercury atoms bonded to the acetoxy groups, which are further attached to the aromatic ring of O-toluidine. The presence of mercury in its structure imparts distinct reactivity and potential utility in specialized chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(Acetoxymercuri)-O-toluidine typically involves the mercuration of O-toluidine followed by acetylation. The process can be outlined as follows:
Mercuration: O-toluidine is treated with mercuric acetate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. This step results in the formation of the intermediate 3,6-Bis(mercuri)-O-toluidine.
Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetoxy groups, yielding the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.
化学反应分析
Types of Reactions
3,6-Bis(Acetoxymercuri)-O-toluidine undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The mercury atoms can be reduced to elemental mercury or other lower oxidation states using reducing agents.
Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Common nucleophiles such as halides, thiols, and amines can be used in substitution reactions, typically under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercury centers.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
Reduction: Compounds with reduced mercury centers or elemental mercury.
Oxidation: Quinone derivatives or other oxidized aromatic compounds.
科学研究应用
3,6-Bis(Acetoxymercuri)-O-toluidine has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing mercury into aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3,6-Bis(Acetoxymercuri)-O-toluidine involves the interaction of its mercury centers with various molecular targets. The mercury atoms can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and cellular functions, making the compound useful in biochemical studies and potential therapeutic applications.
相似化合物的比较
Similar Compounds
3,6-Bis(Mercuri)-O-toluidine: The precursor to 3,6-Bis(Acetoxymercuri)-O-toluidine, lacking the acetoxy groups.
3,6-Bis(Chloromercuri)-O-toluidine: A derivative where the acetoxy groups are replaced by chlorine atoms.
3,6-Bis(Methylmercuri)-O-toluidine: A compound with methyl groups instead of acetoxy groups.
Uniqueness
This compound is unique due to the presence of acetoxy groups, which can be easily substituted, providing versatility in chemical modifications
属性
IUPAC Name |
acetyloxy-[4-(acetyloxymercurio)-2-amino-3-methylphenyl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N.2C2H4O2.2Hg/c1-6-4-2-3-5-7(6)8;2*1-2(3)4;;/h2-3H,8H2,1H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKQTGZLQJKBF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[Hg]OC(=O)C)[Hg]OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Hg2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047698 |
Source


|
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117292-64-5 |
Source


|
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
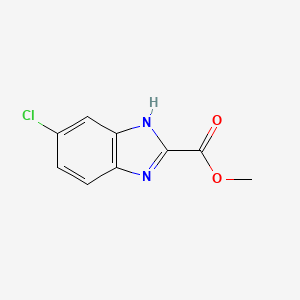
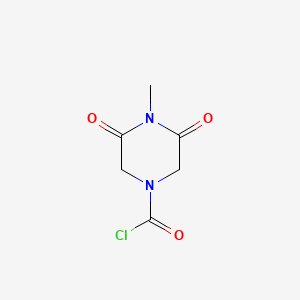
![Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)](/img/new.no-structure.jpg)
